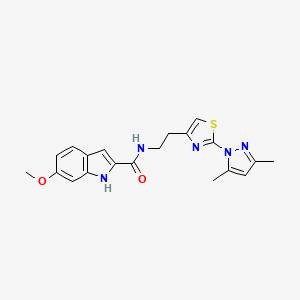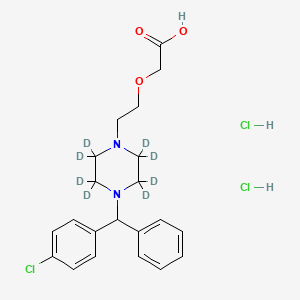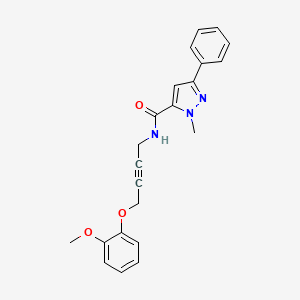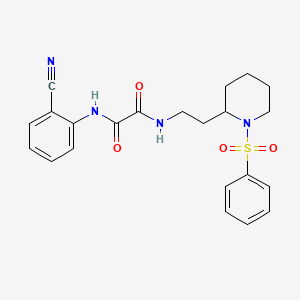![molecular formula C7H9Br2NS B2688249 4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide CAS No. 2095409-94-0](/img/structure/B2688249.png)
4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide” is a chemical compound with the molecular formula C7H9Br2NS . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 299.03 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Bromination and Oxidation Processes
One significant area of application involves bromination and oxidation processes. For instance, studies on the bromination of pyridine derivatives, including those related to "4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide," have elucidated mechanisms that could be fundamental in organic synthesis and the preparation of halogenated compounds. These processes are crucial in the development of pharmaceuticals and agrochemicals, highlighting the compound's utility in synthesizing structurally complex molecules with high precision (Ammers, Hertog, & Haase, 1962).
Synthesis of Complex Ligands and Coordination Chemistry
Another application is found in the synthesis of complex ligands for coordination chemistry. The modification of pyridine derivatives, such as "this compound," into sulfanyl-, sulfinyl-, and sulfonyl-substituted pyridine ligands, facilitates the formation of iron(II) complexes. These complexes exhibit interesting properties like spin-crossover behavior, which is significant in materials science for developing smart materials and sensors (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Antimicrobial Properties and Environmental Applications
The compound also finds applications in the synthesis of novel derivatives with potential antimicrobial properties. For example, the synthesis of sulfonamide derivatives from bromo-substituted sulfonamide intermediates, which involve "this compound," demonstrates the compound's role in developing new antimicrobials. Such research is pivotal in addressing global health challenges by providing new avenues for antibiotic discovery (Durgun, Turkmen, Zengin, Zengin, Koyunsever, & Koyuncu, 2017).
Catalysis and Green Chemistry
Furthermore, "this compound" plays a role in catalysis and green chemistry. Studies involving the oxidation of sulfides to sulfoxides use catalytic systems that could include derivatives of pyridine, demonstrating the compound's utility in environmentally friendly chemical processes. Such catalytic systems are essential for developing sustainable chemical reactions with minimal environmental impact (Zhang & Wang, 2014).
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2-bromoethylsulfanyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFJHXHMSHGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)
![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

![4-(2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2688174.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)

